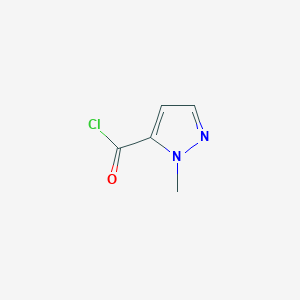

1-methyl-1H-pyrazole-5-carbonyl chloride

概要

説明

1-methyl-1H-pyrazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.45, indicating its lipophilicity .

Result of Action

Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .

生物活性

1-Methyl-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 158.58 g/mol

- CAS Number : 129560-00-5

- Physical State : Solid

- Melting Point : Not extensively documented

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an antifungal agent and in the synthesis of bioactive compounds. Its mechanism of action primarily involves its electrophilic nature due to the carbonyl chloride group, which allows it to interact with various nucleophiles in biological systems.

Antifungal Activity

Research indicates that this compound is effective against several fungal pathogens, including:

- Pyricularia oryzae (causing rice blast)

- Rhizoctonia solani (causing root rot)

- Botrytis cinerea (causing gray mold)

- Gibberella zeae (causing head blight in cereals)

The compound acts by inhibiting key enzymatic processes in these fungi, leading to reduced spore germination and mycelial growth. The mechanism involves the inhibition of succinate dehydrogenase, an enzyme integral to the mitochondrial respiratory chain in fungi, which is crucial for its effectiveness as a fungicide.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The carbonyl chloride group allows for nucleophilic substitution reactions with amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.

- Enzyme Inhibition : Interaction with cytochrome P450 enzymes influences metabolic pathways and drug interactions, suggesting potential therapeutic applications in cancer research and drug development.

- Modulation of Signaling Pathways : It has been shown to modulate signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation.

Research Findings

A variety of studies have been conducted to explore the biological activity of this compound:

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties against Botrytis cinerea, the compound demonstrated significant inhibition of fungal growth at concentrations as low as 50 µg/mL. The study concluded that the compound's ability to disrupt fungal metabolism through enzyme inhibition was a key factor in its antifungal efficacy.

Case Study 2: Interaction with Cytochrome P450 Enzymes

Another study focused on the interaction of this compound with cytochrome P450 enzymes. It was observed that varying concentrations could yield different biological effects, indicating a dose-dependent relationship that warrants further investigation.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | CHClNO | Contains two chlorine atoms; different reactivity profile |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | CHNO | Different positioning of ethyl and methyl groups; distinct synthetic pathways |

| 5-Methyl-3-thiazolylpyrazole | CHNOS | Incorporates a thiazole ring; different biological activities |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 144.56 g/mol

- CAS Number : 84547-59-1

- Functional Group : Acyl chloride, which enhances its electrophilicity and reactivity towards nucleophiles.

Scientific Research Applications

1-Methyl-1H-pyrazole-5-carbonyl chloride has diverse applications across various scientific domains:

Organic Synthesis

This compound serves as a crucial building block for synthesizing complex heterocyclic compounds. It is utilized in:

- Synthesis of Pyrazole Derivatives : The compound facilitates the formation of various pyrazole derivatives that exhibit biological activity, such as anticancer and antimicrobial properties .

- Acylation Reactions : Its carbonyl chloride group allows it to act as an acylating agent, introducing the pyrazole moiety into target molecules .

Medicinal Chemistry

The compound is instrumental in developing pharmaceutical agents with potential therapeutic applications:

- Anticancer Agents : Research indicates that derivatives synthesized from this compound exhibit promising anticancer activity through mechanisms involving enzyme inhibition and modulation of cellular signaling pathways .

- Anti-inflammatory and Antimicrobial Properties : Various studies have highlighted the compound's efficacy against microbial pathogens, suggesting its potential use in treating infections and inflammatory conditions.

Agrochemicals

In agricultural science, this compound is used to develop:

- Pesticides and Herbicides : Its derivatives are being explored for their ability to inhibit fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Case Studies and Research Findings

Several studies have documented the application of this compound in practical scenarios:

特性

IUPAC Name |

2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMGMMBYVVRVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390390 | |

| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-59-1 | |

| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。